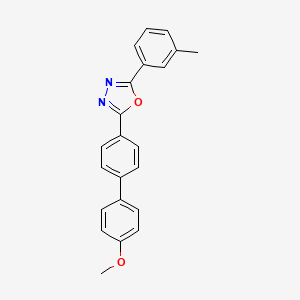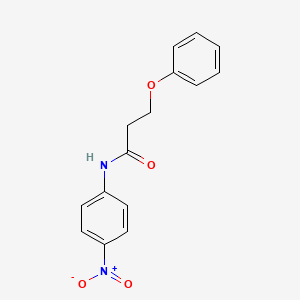
2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, commonly known as PBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBD is a heterocyclic compound that contains an oxadiazole ring, which is known for its ability to form stable complexes with metal ions. In
作用機序
The mechanism of action of PBD is not fully understood. However, it is believed that PBD forms stable complexes with metal ions, which can lead to changes in the conformation and activity of proteins and enzymes that are involved in metal ion homeostasis. This can result in changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects
PBD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PBD can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. PBD has also been shown to induce apoptosis in cancer cells by disrupting metal ion homeostasis. In addition, PBD has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of PBD is its ability to form stable complexes with metal ions, which makes it a useful tool in the detection and quantification of metal ions in biological and environmental samples. However, PBD has some limitations for lab experiments. PBD is not soluble in water, which can make it difficult to work with in aqueous environments. Additionally, PBD can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research and development of PBD. One area of interest is the development of PBD-based fluorescent probes for the detection of other metal ions, such as zinc and iron. Additionally, there is interest in exploring the potential of PBD as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is a need for further research to understand the mechanism of action of PBD and its effects on cellular processes and signaling pathways.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (PBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBD has been used in the development of fluorescent probes for the detection of metal ions in living cells and tissues, as well as in the development of sensors for the detection of metal ions in environmental samples. PBD has a variety of biochemical and physiological effects, including the inhibition of copper-dependent enzymes, induction of apoptosis in cancer cells, and anti-inflammatory and antioxidant properties. While PBD has some limitations for lab experiments, there are several future directions for the research and development of PBD, including the development of PBD-based fluorescent probes for the detection of other metal ions and exploring the potential of PBD as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
合成法
The synthesis of PBD involves the reaction of 4-methoxybenzohydrazide and 2-bromo-4'-methoxybiphenyl in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, which is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to yield PBD.
科学的研究の応用
PBD has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes PBD a useful tool in the detection and quantification of metal ions in biological samples. PBD has been used in the development of fluorescent probes for the detection of copper ions in living cells and tissues. Additionally, PBD has been used in the development of sensors for the detection of metal ions in environmental samples.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-4-3-5-19(14-15)22-24-23-21(26-22)18-8-6-16(7-9-18)17-10-12-20(25-2)13-11-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAJUDDBUCDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)
![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)

![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)